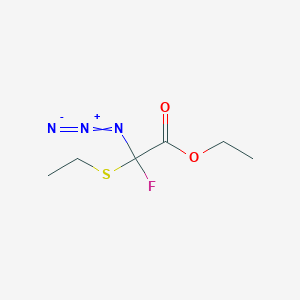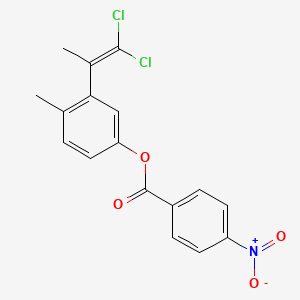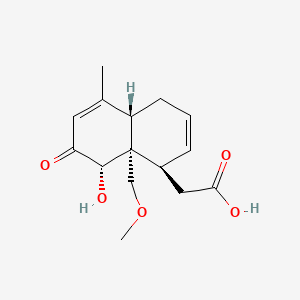
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring system, multiple hydroxyl groups, and a methoxymethyl substituent
Vorbereitungsmethoden
The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves several steps. The synthetic route typically starts with the preparation of the naphthalene ring system, followed by the introduction of the hydroxyl and methoxymethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug candidate for treating various diseases. In industry, this compound may be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-Naphthaleneacetic acid, 1,4,4a,7,8,8a-hexahydro-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-, (1alpha,4aalpha,8beta,8abeta)- stands out due to its unique structural features and functional groups. Similar compounds may include other naphthalene derivatives with different substituents, such as 1-naphthaleneacetic acid or 1-naphthol. The presence of the methoxymethyl and hydroxyl groups in this compound may confer distinct chemical and biological properties, making it a valuable target for further research and development .
Eigenschaften
CAS-Nummer |
104199-26-0 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-[(1R,4aS,8S,8aR)-8-hydroxy-8a-(methoxymethyl)-5-methyl-7-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C15H20O5/c1-9-6-12(16)14(19)15(8-20-2)10(7-13(17)18)4-3-5-11(9)15/h3-4,6,10-11,14,19H,5,7-8H2,1-2H3,(H,17,18)/t10-,11-,14+,15+/m0/s1 |
InChI-Schlüssel |
FPQOJUJDLNQAFY-UOVKNHIHSA-N |
Isomerische SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1CC=C[C@H]2CC(=O)O)COC)O |
Kanonische SMILES |
CC1=CC(=O)C(C2(C1CC=CC2CC(=O)O)COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


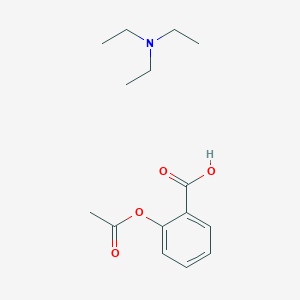
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
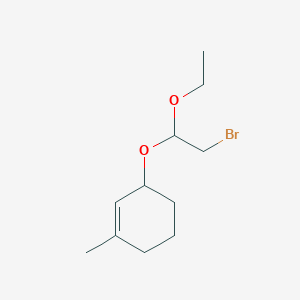
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
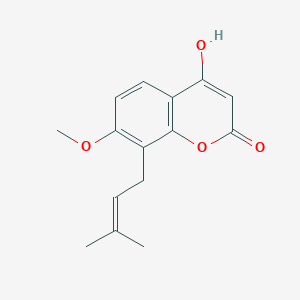
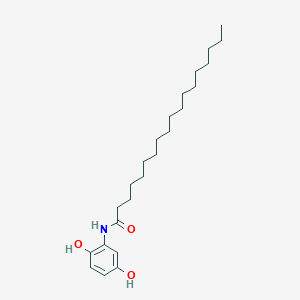
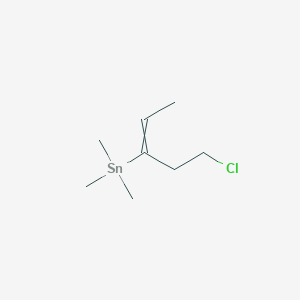
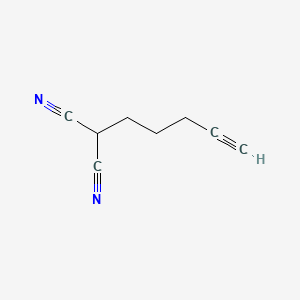
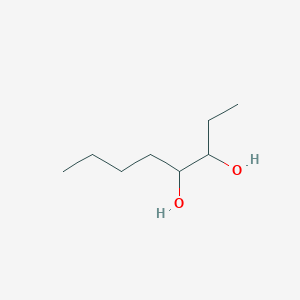
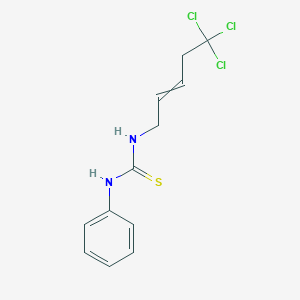
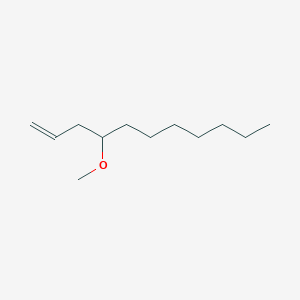
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
